8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is an organic compound derived from the quinoline family This compound features a hydroxymethyl group attached to the eighth position of the quinoline ring, and a dihydroquinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with quinoline or its derivatives.
Reduction: The quinoline ring is then reduced to form the dihydroquinolinone structure. This reduction can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microreactor technology can enhance the reaction efficiency and yield by providing better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be further reduced to modify the quinoline ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-(Carboxymethyl)-3,4-dihydroquinolin-2(1H)-one.
Reduction: Formation of fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A related compound with a hydroxyl group at the eighth position, known for its metal-chelating properties.
Hydroxymethylfurfural: Another compound with a hydroxymethyl group, used in the food industry and as a chemical intermediate.
Uniqueness
8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific structural features and the presence of both a hydroxymethyl group and a dihydroquinolinone structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
8-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-6-8-3-1-2-7-4-5-9(13)11-10(7)8/h1-3,12H,4-6H2,(H,11,13) |
InChI Key |
ZEXPCNYKYYKLML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2CO |
Origin of Product |
United States |
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